1,4-Butanediol dimethacrylate

Catalog No.
S560239
CAS No.
2082-81-7
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butanediol dimethacrylate

CAS Number

2082-81-7

Product Name

1,4-Butanediol dimethacrylate

IUPAC Name

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

XOJWAAUYNWGQAU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCOC(=O)C(=C)C

Synonyms

1,4-BDMA, 1,4-butanediol dimethacrylate, butanediyl dimethacrylate

Canonical SMILES

CC(=C)C(=O)OCCCCOC(=O)C(=C)C

a) Polymer Synthesis:

,4-BDMA is a difunctional monomer, meaning it has two reactive groups that can participate in polymerization reactions. This property makes it a valuable component in the synthesis of various polymers, including:

  • Dental composites: 1,4-BDMA is a common component of dental composite resins used for fillings and restorations. It contributes to the material's strength, rigidity, and biocompatibility [].
  • Contact lenses: 1,4-BDMA can be used in the production of contact lenses due to its ability to form clear and durable materials [].
  • Drug delivery systems: Researchers are exploring the use of 1,4-BDMA in developing drug delivery systems due to its potential for controlled release of medications [].

b) Organic Chemistry Research:

,4-BDMA serves as a helpful tool in various organic chemistry research applications, such as:

  • Solid-phase synthesis: This technique involves attaching molecules to a solid support for efficient and controlled chemical reactions. 1,4-BDMA can be used as a linker molecule to connect target molecules to the solid support [].
  • Cross-linking agent: 1,4-BDMA can be used to cross-link polymer chains, creating stronger and more stable networks with desired properties for specific research purposes [].

c) Biological Research:

While limited, some research explores the potential applications of 1,4-BDMA in biological research, including:

  • Cell culture studies: 1,4-BDMA has been used in studies investigating cell adhesion and migration on different surfaces [].

1,4-Butanediol dimethacrylate is a difunctional methacrylic monomer with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. It is primarily used in polymer chemistry as a crosslinking agent due to its ability to participate in free radical polymerization processes. The compound appears as a colorless to slightly yellowish liquid at room temperature, with a low viscosity and moderate solubility in water (approximately 243 mg/L at 20°C) . Its chemical structure consists of two methacrylate groups attached to a butanediol backbone, which enhances its reactivity and utility in various applications .

BDDA's primary function is as a crosslinking agent. During polymerization, the methacrylate groups form covalent bonds with other BDDA molecules or other monomers, creating a rigid 3D network [2]. This property is valuable in various research applications.

Reference

  • Arkema. GPS Safety Summary 1,4-butanediol dimethacrylate [2].
Typical of methacrylic compounds, including:

  • Free Radical Polymerization: The primary reaction mechanism involves the formation of polymers through free radical initiation, where the double bonds of the methacrylate groups react to form long-chain polymers.
  • Crosslinking: Due to its difunctional nature, it can crosslink with other monomers or itself, leading to the formation of three-dimensional networks that enhance mechanical properties .
  • Epoxidation and Oxidation: The compound can also participate in epoxidation reactions, which modify its structure for specific applications in materials science .

The synthesis of 1,4-butanediol dimethacrylate typically involves the esterification of 1,4-butanediol with methacrylic acid. The general steps include:

  • Reactants Preparation: Mixing 1,4-butanediol and methacrylic acid in the presence of a polymerization inhibitor (such as hydroquinone) and a catalyst (e.g., HZSM-5 molecular sieve).
  • Reaction Conditions: Heating the mixture to temperatures between 85°C and 125°C while removing water produced during the reaction via a water separator.
  • Product Isolation: After completion of the reaction (indicated by the absence of water), the mixture is cooled, and the product is extracted through filtration and washing with distilled water .

1,4-Butanediol dimethacrylate is utilized in various applications due to its unique properties:

  • Polymer Production: It serves as a crosslinker in the production of polymers for coatings, adhesives, and sealants.
  • Dental Materials: Commonly used in dental composites due to its excellent mechanical properties and biocompatibility.
  • Foam Manufacturing: Employed in creating polymer foams through emulsion templating methods .
  • Additive Manufacturing: Used in three-dimensional printing technologies where high strength and durability are required.

Research on interaction studies involving 1,4-butanediol dimethacrylate often focuses on its compatibility with other materials and its behavior during polymerization. For instance:

  • Foamed Emulsions: Studies have shown that varying the composition of emulsions containing this monomer affects the stability and structure of resulting polymer foams .
  • Biodegradability: It has been noted for its biodegradability in environmental studies, indicating potential for reduced ecological impact compared to other synthetic materials .

Several compounds share structural similarities with 1,4-butanediol dimethacrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethylene glycol dimethacrylateC10H18O4Lower molecular weight; commonly used in coatings
Trimethylolpropane trimethacrylateC15H22O5Higher functionality; used for more rigid polymers
Diethylene glycol dimethacrylateC12H22O4Similar reactivity but different physical properties

1,4-Butanediol dimethacrylate is unique due to its balance of viscosity and reactivity, making it particularly suitable for applications requiring both flexibility and strength . Its specific chain length and functional groups allow for tailored properties in polymer formulations that are not achievable with other similar compounds.

Physical Description

Liquid

Color/Form

Liquid

XLogP3

3.2

Boiling Point

110 °C @ 3 MM HG

Density

1.011 @ 25 °C/15.6 °C

Melting Point

226.28 °C

UNII

KX6732HE0U

GHS Hazard Statements

Aggregated GHS information provided by 295 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 295 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 271 of 295 companies with hazard statement code(s):;
H315 (63.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.27%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2082-81-7

Wikipedia

1,4-butanediol dimethacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF 1,4-BUTANEDIOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-15

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